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molecular formula C10H7F4NO B8295611 8-fluoro-7-trifluoromethyl-3,4-dihydro-2H-isoquinolin-1-one

8-fluoro-7-trifluoromethyl-3,4-dihydro-2H-isoquinolin-1-one

Cat. No. B8295611
M. Wt: 233.16 g/mol
InChI Key: SEUFSIVCSNFKLP-UHFFFAOYSA-N
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Patent
US08946260B2

Procedure details

Sodium azide (492 mg, 7.5688 mmol) was added portion wise to a stirred solution of 7-fluoro-6-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one (I-77c: 500 mg, 2.2935 mmol) in TFA (15 mL) over a period of 5 hours at 80° C. The reaction was monitored by TLC (5% methanol in CHCl3). The reaction mixture was concentrated under reduced pressure, followed by the addition of ice. The precipitated solid was filtered, washed with water (20 mL) and dried under reduced pressure to yield the crude product. Purification by column chromatography on silica gel (2% methanol in CHCl3) afforded 300 mg of the product (56.1% yield).
Quantity
492 mg
Type
reactant
Reaction Step One
Name
7-fluoro-6-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
56.1%

Identifiers

REACTION_CXSMILES
[N-:1]=[N+]=[N-].[Na+].[F:5][C:6]1[C:7]([C:16]([F:19])([F:18])[F:17])=[CH:8][CH:9]=[C:10]2[C:14]=1[C:13](=[O:15])[CH2:12][CH2:11]2.CO>C(O)(C(F)(F)F)=O.C(Cl)(Cl)Cl>[F:5][C:6]1[C:7]([C:16]([F:19])([F:18])[F:17])=[CH:8][CH:9]=[C:10]2[C:14]=1[C:13](=[O:15])[NH:1][CH2:12][CH2:11]2 |f:0.1|

Inputs

Step One
Name
Quantity
492 mg
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
7-fluoro-6-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one
Quantity
500 mg
Type
reactant
Smiles
FC=1C(=CC=C2CCC(C12)=O)C(F)(F)F
Name
Quantity
15 mL
Type
solvent
Smiles
C(=O)(C(F)(F)F)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
followed by the addition of ice
FILTRATION
Type
FILTRATION
Details
The precipitated solid was filtered
WASH
Type
WASH
Details
washed with water (20 mL)
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure
CUSTOM
Type
CUSTOM
Details
to yield the crude product
CUSTOM
Type
CUSTOM
Details
Purification by column chromatography on silica gel (2% methanol in CHCl3)

Outcomes

Product
Name
Type
product
Smiles
FC=1C(=CC=C2CCNC(C12)=O)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 300 mg
YIELD: PERCENTYIELD 56.1%
YIELD: CALCULATEDPERCENTYIELD 56.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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